molecular formula C8H8BrNO2 B8410918 N-(4-Bromo-3-hydroxyphenyl)acetamide

N-(4-Bromo-3-hydroxyphenyl)acetamide

Cat. No.: B8410918
M. Wt: 230.06 g/mol
InChI Key: OBEPAJNIUQFIET-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-hydroxyphenyl)acetamide is a halogenated acetamide derivative with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol. It features a bromine atom at the para position and a hydroxyl group at the meta position on the phenyl ring, attached to an acetamide moiety. This compound is synthesized via acetylation of 4-bromo-3-hydroxyaniline using acetyl chloride, yielding a white solid with a melting point of 215.7–216.5 °C . Key spectral data include:

  • ¹H-NMR (DMSO-d₆): δ 10.22 (s, OH), 9.93 (s, NH), 7.47–6.79 (aromatic protons), 2.01 (s, CH₃).
  • ¹³C-NMR: δ 168.41 (C=O), 154.03 (C-OH), 139.74–102.39 (aromatic carbons), 24.11 (CH₃).
  • ESI-MS: m/z 229.9885 ([M+H]⁺) .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

N-(4-bromo-3-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H8BrNO2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,1H3,(H,10,11)

InChI Key

OBEPAJNIUQFIET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Substituent Positioning : The meta-hydroxyl and para-bromo configuration in the title compound optimizes antitubercular activity, whereas para-chloro or ortho-fluoro analogs prioritize physicochemical stability .

Biological Selectivity : Halogenated acetamides with electron-withdrawing groups (Br, Cl, F) show divergent activities—antitubercular vs. anticancer—based on auxiliary functional groups (e.g., sulfonyl, quinazoline) .

Structural Stability : Crystallographic data reveal that bromine and chlorine substituents increase molecular rigidity, while hydroxyl groups introduce conformational flexibility .

Preparation Methods

Bromination of 3-Hydroxyacetanilide

The most straightforward method involves brominating 3-hydroxyacetanilide using N-bromosuccinimide (NBS) in dichloromethane (DCM) under anhydrous conditions. Aluminum chloride (AlCl₃) serves as a Lewis acid to direct bromination to the para position relative to the hydroxyl group. The reaction proceeds at 0°C under nitrogen protection, achieving a yield of 78.8%.

Reaction Conditions:

  • Substrate: 3-Hydroxyacetanilide

  • Brominating Agent: NBS (1.2 equiv)

  • Catalyst: AlCl₃ (0.5 equiv)

  • Solvent: DCM

  • Temperature: 0°C

  • Atmosphere: Nitrogen

This method avoids hazardous bromine gas, but the use of AlCl₃ necessitates careful handling due to its moisture sensitivity. Purification via flash column chromatography (hexane/ethyl acetate gradient) ensures >95% purity.

Electrochemical Bromination

Setup and Mechanism

A novel electrochemical approach employs ammonium bromide (NH₄Br) as the bromine source, with diphenyl diselenide (PhSeSePh) as a redox mediator. The reaction occurs in acetonitrile (CH₃CN) using a reticulated vitreous carbon (RVC) anode and graphite cathode at a constant current of 5 mA.

Key Steps:

  • Electrolyte Composition: NH₄Br (0.1 equiv), PhSeSePh (0.1 equiv), and nBu₄NBF₄ (1.0 equiv) in CH₃CN.

  • Electrolysis: Bromide ions oxidize at the anode, generating bromine radicals that selectively substitute the acetamide’s aromatic ring.

  • Workup: Extraction with ethyl acetate and chromatography yield the product in 79%.

Advantages:

  • Avoids stoichiometric oxidants.

  • Mild conditions (room temperature, no strong acids).

Multi-Step Industrial Synthesis

Patent-Based Protocol (CN109824537A)

A five-step industrial method optimizes scalability and purity (>98%):

Step 1: Acetylation of Ortho-Aminophenol

  • React ortho-aminophenol with acetic anhydride in ethyl acetate.

  • Yield: 89%.

Step 2: Methoxylation

  • Treat ortho-acetaminophenol with dimethyl carbonate and a phase-transfer catalyst at 80°C.

  • Yield: 82%.

Step 3: Bromination

  • Introduce bromine using NBS in DCM/AlCl₃ at 0°C.

  • Yield: 78.8%.

Step 4: Deprotection

  • Hydrolyze the methoxy group with AlCl₃ and chloroacetyl chloride.

  • Yield: 85%.

Step 5: Hydrogenation

  • Remove residual bromine via Pd/C-catalyzed hydrogenation at 50–75°C.

  • Final Yield: 85%.

Table 1: Industrial Synthesis Optimization

ParameterOptimal ValueImpact on Yield
Temperature (Step 3)0°CPrevents di-bromination
Catalyst (Step 5)Pd/C (5 wt%)Maximizes debromination
Solvent (Step 2)Dimethyl carbonateEnhances methoxylation

Silver-Catalyzed Coupling Approach

AgBF₄-Mediated Reaction

A palladium-free method uses silver tetrafluoroborate (AgBF₄) and 2,4,6-trimethylbenzoic acid (TMBzOH) in 1,2-dichloroethane. This one-pot synthesis achieves 87% yield by coupling brominated intermediates with acetamide precursors.

Conditions:

  • Catalyst: AgBF₄ (12 mol%)

  • Ligand: TMBzOH (20 mol%)

  • Solvent: 1,2-Dichloroethane

  • Time: 12 hours

Mechanistic Insight:
AgBF₄ facilitates C–Br bond activation, while TMBzOH stabilizes intermediates. The reaction tolerates electron-withdrawing groups, making it versatile for derivatives.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYieldPurityScalabilityGreen Metrics
Traditional78.8%>95%ModerateLow (uses AlCl₃)
Electrochemical79%>90%Lab-scaleHigh
Industrial Multi-Step85%*>98%HighModerate
Silver-Catalyzed87%>95%ModerateModerate

*Cumulative yield across steps: ~50%.

Critical Challenges and Optimization

Regioselectivity in Bromination

The hydroxyl group’s meta-directing nature complicates para-bromination. AlCl₃ in traditional methods mitigates this by coordinating to the hydroxyl oxygen, reversing directing effects.

Solvent Selection

  • Polar Aprotic Solvents (CH₃CN): Enhance electrochemical reactivity.

  • DCM: Stabilizes bromine radicals in traditional methods.

Catalyst Recovery

Pd/C in industrial methods is recyclable, reducing costs by 15–20% per batch .

Q & A

Q. Q1. What are the optimal synthetic routes and critical parameters for producing N-(4-Bromo-3-hydroxyphenyl)acetamide with high purity?

Methodological Answer: The synthesis typically involves acetylation of 4-bromo-3-hydroxyaniline using acetyl chloride under controlled conditions. Key parameters include:

  • Reagents : Acetyl chloride as the acetylating agent, with solvents like dichloromethane or acetic anhydride .
  • Reaction Conditions : Maintain temperatures between 0–25°C to minimize side reactions (e.g., over-acetylation). Stirring duration (4–6 hours) and pH control (neutral to slightly acidic) are critical for yield optimization .
  • Yield : Reported yields range from 54% (direct acetylation) to higher efficiencies with catalyst-assisted methods .

Q. Q2. Which purification and characterization techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
  • Characterization :
    • NMR Spectroscopy : 1H^1H-NMR (DMSO-d6d_6) shows peaks at δ 10.22 (s, phenolic -OH), 2.01 (s, acetyl -CH3_3) .
    • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+^+ at m/z 229.9885 (theoretical: 229.9811) .
    • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Q. Q3. How does the bromo-hydroxy substitution pattern influence the compound’s spectroscopic properties?

Methodological Answer:

  • UV-Vis : The bromine atom increases molar absorptivity, with λmax_{\text{max}} ~255 nm due to aromatic π→π^* transitions .
  • FT-IR : Stretching vibrations at 3300 cm1^{-1} (-OH), 1660 cm1^{-1} (amide C=O), and 600 cm1^{-1} (C-Br) .

Advanced Research Questions

Q. Q4. What experimental strategies mitigate stability issues during storage or biological assays?

Methodological Answer:

  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation via hydrolysis or photolysis .
  • In Assays : Use freshly prepared DMSO stock solutions (<10% v/v in media) to avoid precipitation or aggregation .

Q. Q5. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer results)?

Methodological Answer:

  • Assay Replication : Standardize protocols (e.g., MIC for antimicrobials vs. IC50_{50} for cytotoxicity) .
  • Orthogonal Validation : Combine in vitro (e.g., MTT assay ) and in silico (molecular docking to target enzymes) approaches .
  • Control for Redox Interference : Bromophenols may act as pro-oxidants; include ROS scavengers (e.g., NAC) to isolate target-specific effects .

Q. Q6. What structure-activity relationship (SAR) insights guide the design of this compound derivatives?

Methodological Answer:

  • Bromo Substitution : Essential for antitubercular activity (MIC ~1.56 µg/mL against M. tuberculosis H37Rv) .
  • Hydroxyl Group : Critical for hydrogen bonding to bacterial enoyl-ACP reductase .
  • Acetamide Chain : Modifications (e.g., trifluoroethyl substitution) enhance metabolic stability but may reduce solubility .

Q. Q7. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Identification : Use affinity chromatography with immobilized derivatives to pull down protein targets .
  • Metabolic Profiling : LC-MS/MS to track metabolites in liver microsomes; identify glucuronidation or sulfation pathways .
  • Gene Knockdown : CRISPR/Cas9 silencing of hypothesized targets (e.g., mycobacterial enzymes) to confirm functional relevance .

Q. Q8. What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS : Detect and quantify byproducts (e.g., unreacted aniline or diacetylated derivatives) with a limit of detection (LOD) <0.1% .
  • NMR Relaxometry : Identify amorphous impurities undetectable by chromatography .

Q. Q9. How does solvent polarity affect the compound’s solubility and crystallinity?

Methodological Answer:

  • Solubility : Poor in water (<0.1 mg/mL); improves in DMSO (>50 mg/mL). Use co-solvents (e.g., PEG 400) for in vivo studies .
  • Crystallinity : Ethanol/water mixtures yield monoclinic crystals (space group P21_1/c) suitable for X-ray diffraction .

Q. Q10. What challenges arise in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Catalyst Optimization : Transition from batch to flow chemistry for reproducibility; screen Pd/C or enzyme catalysts for greener synthesis .
  • Byproduct Management : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

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